molecular formula C8H10BClO2 B2487239 4-(1-Chloroethyl)phenylboronic acid CAS No. 2377587-47-6

4-(1-Chloroethyl)phenylboronic acid

Cat. No.: B2487239
CAS No.: 2377587-47-6
M. Wt: 184.43
InChI Key: LAQJSRJJSVCVFU-UHFFFAOYSA-N
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Description

4-(1-Chloroethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H10BClO2. It is a derivative of phenylboronic acid, where a chlorine atom is attached to the ethyl group at the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Chloroethyl)phenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 4-(1-chloroethyl)styrene with a borane reagent, followed by oxidation to yield the boronic acid . Another method includes the direct borylation of 4-(1-chloroethyl)benzene using a transition metal catalyst such as palladium or nickel .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration reactions, where the starting material is 4-(1-chloroethyl)styrene. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloroethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-Chloroethyl)phenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property makes it useful in Suzuki-Miyaura coupling reactions, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the presence of the chlorine atom, which can participate in various substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Chloroethyl)phenylboronic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .

Biological Activity

4-(1-Chloroethyl)phenylboronic acid is a boronic acid derivative that has gained attention for its potential biological activities. This compound belongs to a class of boronic acids known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. The unique structure of boronic acids allows them to interact with various biological targets, making them valuable in medicinal chemistry.

  • Chemical Formula : C9H10BClO2
  • Molecular Weight : 200.54 g/mol
  • Structure : The compound features a phenyl group attached to a boronic acid functional group and a chloroethyl substituent, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various microorganisms by targeting essential enzymes involved in protein synthesis. The mechanism of action is primarily attributed to the inhibition of leucyl-tRNA synthetase, which disrupts protein synthesis pathways in bacteria .

Table 1: Antimicrobial Efficacy of Boronic Acids

CompoundTarget MicroorganismsInhibition MechanismReference
This compoundE. coli, S. aureusInhibition of leucyl-tRNA synthetase
Phenylboronic acidHalophilic cyanobacteriaInhibition of photosynthetic pigment biosynthesis
BenzoxaboroleVarious cyanobacteriaInhibition of protein synthesis

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit specific enzymes, such as β-lactamases and methyltransferases. These enzymes play critical roles in bacterial resistance mechanisms and cellular processes. The inhibition of such enzymes by this compound could enhance the efficacy of existing antibiotics and provide new therapeutic avenues .

Study on Antimicrobial Properties

A study published in Pharmaceutical Research explored the antimicrobial effects of various boronic acids, including this compound. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the chloroethyl group enhances the compound's ability to penetrate bacterial cell walls, leading to increased antimicrobial activity .

Research on Cancer Cell Lines

In another investigation focusing on cancer biology, this compound was evaluated for its cytotoxic effects against several cancer cell lines. The findings indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was linked to the compound's ability to interfere with cellular signaling pathways critical for cancer cell survival .

Properties

IUPAC Name

[4-(1-chloroethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQJSRJJSVCVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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